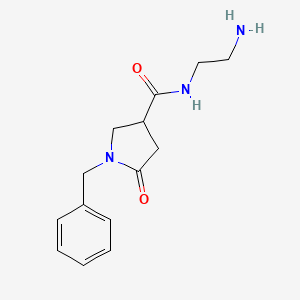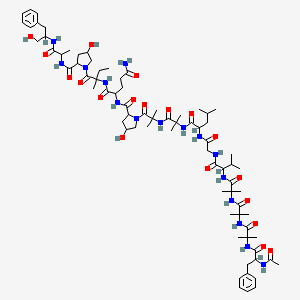
Heptaibin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptaibin is a medium-length peptaibiotic, a type of peptide antibiotic characterized by a primary structure of 14-16 amino acid residues. It exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus . This compound is known for its stability against proteolytic enzymes and its nonhemolytic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptaibin is challenging and typically carried out on a solid phase. The peptide is folded in a mixed 3₁₀-/α-helix conformation, which exhibits a remarkable amphiphilic character . The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method ensures the correct sequence and conformation of the peptide .
Industrial Production Methods: this compound is produced by the fungus Emericellopsis sp. BAUA8289. The production process involves culturing the fungus in a medium containing soluble starch, glucose, soybean flour, malt extract, magnesium sulfate, potassium dihydrogen phosphate, vegetable juice, and potato dextrose . The culture is incubated, and the solid culture mass is extracted with methanol. The extract is then concentrated and purified using preparative high-performance liquid chromatography (HPLC) to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Heptaibin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the peptide’s structure and activity .
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced antimicrobial activity, increased stability, or altered specificity. These modifications can lead to the development of new therapeutic agents with improved properties .
Scientific Research Applications
Heptaibin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and conformational analysis . In biology, this compound’s antimicrobial properties make it a valuable tool for studying bacterial membrane permeability and peptide-membrane interactions . In medicine, this compound’s stability and nonhemolytic nature make it a potential candidate for developing new antimicrobial agents . In industry, this compound can be used in the development of new antibiotics and antifungal agents .
Mechanism of Action
Heptaibin exerts its effects by permeabilizing the membranes of Gram-positive bacteria. The peptide’s amphiphilic nature allows it to interact with the lipid bilayer of bacterial membranes, leading to membrane disruption and cell death . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to involve the formation of pores or channels in the bacterial membrane .
Comparison with Similar Compounds
Heptaibin is similar to other peptaibiotics, such as alamethicin, trichogin, and antiamoebin . These compounds share a similar structure and mechanism of action, but this compound is unique in its specific amino acid sequence and conformation . Unlike some other peptaibiotics, this compound is highly stable against proteolytic degradation and exhibits a mixed 3₁₀-/α-helix conformation . This unique structure contributes to its remarkable amphiphilic character and selective permeabilization of bacterial membranes .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[4-hydroxy-2-[[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H118N16O19/c1-19-76(18,70(111)92-39-49(96)35-53(92)62(103)79-43(6)58(99)81-47(40-93)33-45-26-22-20-23-27-45)87-59(100)50(30-31-55(77)97)83-63(104)54-36-48(95)38-91(54)69(110)75(16,17)90-67(108)73(12,13)85-60(101)51(32-41(2)3)82-56(98)37-78-64(105)57(42(4)5)84-65(106)71(8,9)88-68(109)74(14,15)89-66(107)72(10,11)86-61(102)52(80-44(7)94)34-46-28-24-21-25-29-46/h20-29,41-43,47-54,57,93,95-96H,19,30-40H2,1-18H3,(H2,77,97)(H,78,105)(H,79,103)(H,80,94)(H,81,99)(H,82,98)(H,83,104)(H,84,106)(H,85,101)(H,86,102)(H,87,100)(H,88,109)(H,89,107)(H,90,108) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDUVYDSSWAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)N1CC(CC1C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H118N16O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
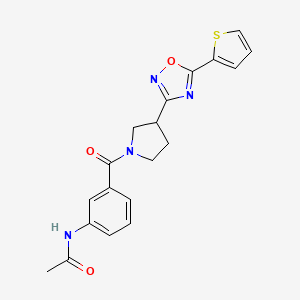
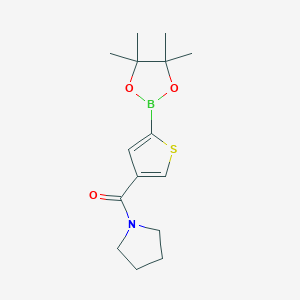
![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)

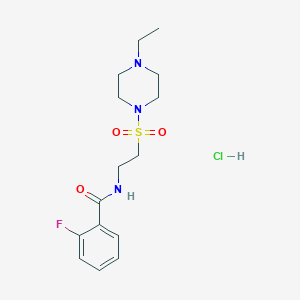

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534247.png)
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2534248.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2534249.png)
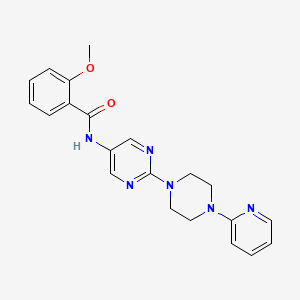
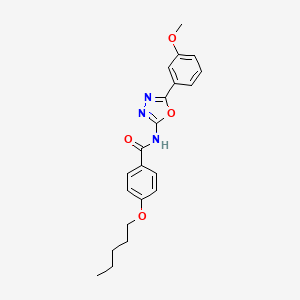
![2-methyl-N-[(oxolan-2-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2534253.png)

